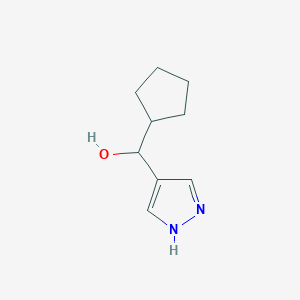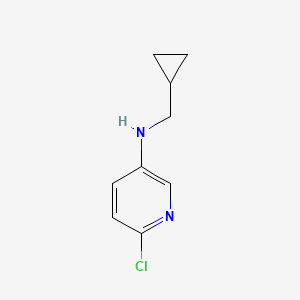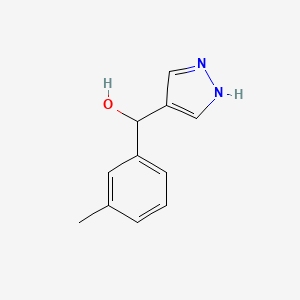
Cyclopentyl(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C9H14N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentylhydrazine. This intermediate is then reacted with an appropriate aldehyde or ketone to form the pyrazole ring. The final step involves the reduction of the resulting compound to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(1H-pyrazol-4-yl)ketone, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Cyclopentyl(1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring. This interaction can modulate biological pathways and produce specific effects, such as antimicrobial activity.
Comparison with Similar Compounds
- Cyclopentyl(1H-pyrazol-5-yl)methanol
- Cyclopentyl(1H-pyrazol-3-yl)methanol
- Cyclopentyl(1H-pyrazol-4-yl)ketone
Comparison: Cyclopentyl(1H-pyrazol-4-yl)methanol is unique due to the position of the hydroxyl group on the pyrazole ring. This structural feature can influence its reactivity and biological activity compared to similar compounds. For instance, the hydroxyl group in the 4-position may enhance its ability to form hydrogen bonds, affecting its interaction with biological targets.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
cyclopentyl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H14N2O/c12-9(7-3-1-2-4-7)8-5-10-11-6-8/h5-7,9,12H,1-4H2,(H,10,11) |
InChI Key |
HANZJRRASSLXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13290993.png)
![2-[2-(Methylamino)ethyl]pyrimidin-4-amine](/img/structure/B13290995.png)


![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol](/img/structure/B13291024.png)

![2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde](/img/structure/B13291032.png)
![2-{[1-(2-Hydroxyphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13291036.png)




